

"Istamycin B0" chemical structure and properties

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Compound of Interest

Compound Name: *Istamycin B0*

Cat. No.: *B1253002*

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An In-depth Technical Guide to Istamycin B0

Introduction

Istamycin B0 is an aminoglycoside compound derived from Istamycin B, a potent antibiotic produced by the marine actinomycete *Streptomyces tenjimariensis*. Structurally, **Istamycin B0** is the deglycyl derivative of Istamycin B, resulting from the hydrolysis of the glycyl side chain. This modification significantly impacts its biological activity, rendering it substantially less potent as an antibacterial agent compared to its parent compound. This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for **Istamycin B0**, tailored for researchers and professionals in drug development and microbiology.

Chemical Structure and Properties

Istamycin B0 is classified as an aminocyclitol glycoside. Its core structure consists of a 2-deoxystreptamine moiety linked to an aminosugar. The defining feature of **Istamycin B0** is the absence of the glycine group that characterizes its precursor, Istamycin B.

Physicochemical Properties

Istamycin B0 is a basic compound, soluble in water and methanol, but sparingly soluble or insoluble in ethanol and other common organic solvents[1]. It gives a positive reaction with ninhydrin and Rydon-Smith reagents, indicative of the presence of primary and secondary amine groups[1].

Property	Value	Source
Molecular Formula	C15H32N4O4	[1]
Average Molecular Weight	332.445 g/mol	PhytoBank
Monoisotopic Molecular Weight	332.242355526 g/mol	PhytoBank
Appearance	Colorless crystalline powder (as hemicarboxylate)	[1]
Specific Optical Rotation	$[\alpha]_D^{25} = +160^\circ$ (c=1, water)	[1]
UV Absorption	End absorption only in water	[1]
High-Resolution Mass Spectrometry	Found: m/e 332.2384; Calculated for C15H32N4O4: m/e 332.2421	[1]

Spectroscopic Data

Proton Nuclear Magnetic Resonance (^1H -NMR) data for **Istamycin B0** hemicarboxylate in D2O shows characteristic signals at δ 3.21 (s, NCH3), 3.28 (s, NCH3), 3.91 (s, O-CH3), and 5.92 (d, J=3.5 Hz, CH)[1].

Biological Activity

The antibacterial activity of **Istamycin B0** is significantly attenuated compared to Istamycin B. It has been reported to be approximately 1/200th as active as Istamycin B against *Bacillus subtilis*. This substantial decrease in potency underscores the critical role of the glycol moiety in the antibacterial action of the parent Istamycin B.

Experimental Protocols

Synthesis of Istamycin B0 via Alkaline Hydrolysis of Istamycin B

Istamycin B0 can be reliably synthesized from Istamycin B through alkaline hydrolysis. This process selectively cleaves the glycol side chain without disrupting the glycosidic linkages of

the core structure[1].

Materials:

- Istamycin B
- Sodium hydroxide (NaOH) or Barium hydroxide (Ba(OH)₂)
- Water (distilled or deionized)
- Hydrochloric acid (for neutralization)
- Silica gel for column chromatography
- Solvent system for chromatography (e.g., chloroform-methanol-aqueous ammonia)

Procedure:

- Hydrolysis: Dissolve Istamycin B in an aqueous solution of an alkali, such as 0.1–4 M sodium hydroxide or 0.5 M barium hydroxide[1]. Heat the reaction mixture at a temperature between 50–110°C for 1–3 hours. For example, heating in 4M sodium hydroxide at 100°C for 1 hour is an effective condition[1].
- Neutralization and Desalting: After the hydrolysis is complete, cool the reaction mixture and neutralize it with an appropriate acid, such as hydrochloric acid. The resulting solution can be desalted using a cation-exchange resin (e.g., Amberlite IRC-50, NH₄⁺ form)[1].
- Purification: The crude **Istamycin B0** can be purified by silica gel column chromatography. A suitable eluent system, such as chloroform-methanol-8.5% aqueous ammonia (2:1:1 v/v), can be used to separate **Istamycin B0** from any remaining starting material and other byproducts[2].
- Characterization: The purified **Istamycin B0** can be characterized by standard analytical techniques, including high-resolution mass spectrometry and NMR spectroscopy, to confirm its identity and purity[1].

Profiling and Characterization by HPLC-MS/MS

A high-performance liquid chromatography with electrospray ionization ion trap tandem mass spectrometry (HPLC-ESI-IT-MS/MS) method has been developed for the profiling and characterization of Istamycin congeners, including **Istamycin B0**, from the fermentation broth of *Streptomyces tenjimariensis*[3][4][5].

Instrumentation and Conditions:

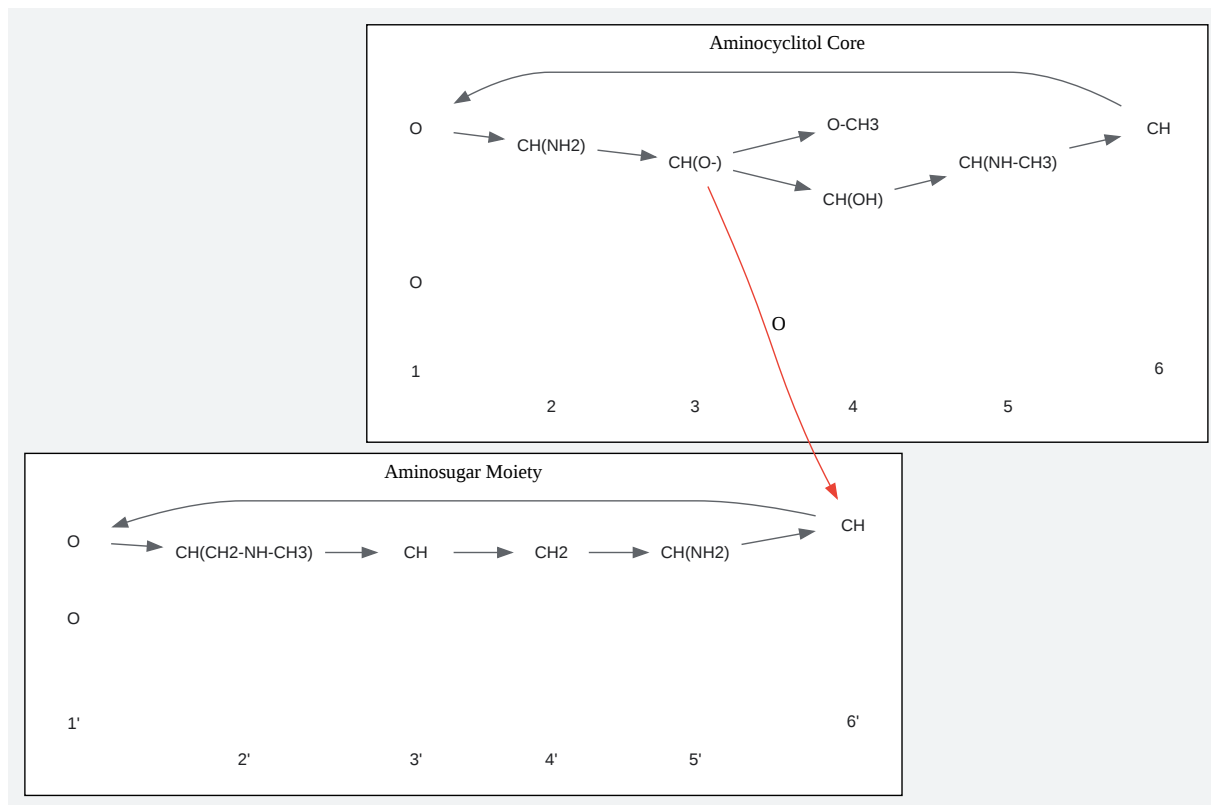
- HPLC System: Acquity CSH C18 column[3].
- Mobile Phase: A gradient of 5 mM aqueous pentafluoropropionic acid and 50% acetonitrile[3].
- Detection: Electrospray ionization ion trap tandem mass spectrometry[3].

This method allows for the sensitive and specific quantification of **Istamycin B0** in complex mixtures[3].

Signaling Pathways and Mechanism of Action

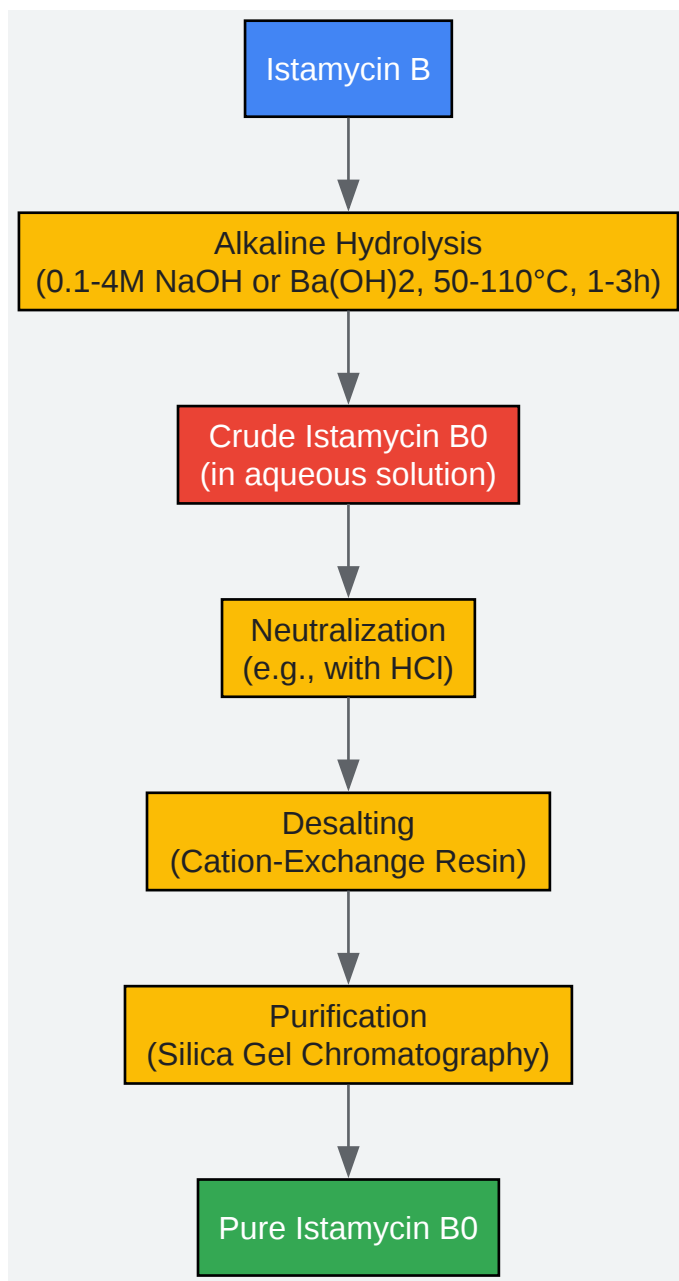
Due to its significantly reduced antibacterial activity, specific signaling pathways or detailed mechanisms of action for **Istamycin B0** have not been a primary focus of research. Its biological relevance is primarily as a derivative and potential metabolic byproduct of Istamycin B.

Visualizations



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Caption: Chemical structure of **Istamycin B0**.



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Caption: Workflow for the synthesis and purification of **Istamycin B0**.

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